molecular formula C17H19ClN2O4 B13774856 Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride CAS No. 75616-54-5

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride

Cat. No.: B13774856
CAS No.: 75616-54-5
M. Wt: 350.8 g/mol
InChI Key: UZWSJONMBLJZAC-UHFFFAOYSA-N
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Description

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the furobenzopyran core, followed by the introduction of the dimethylamino and acetamide groups. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(dimethylamino)-N,N-dimethyl-
  • 4-Methylangelicin
  • 1-Pyrrolidineacetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride

Uniqueness

Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its furobenzopyran ring system and the presence of dimethylamino and acetamide groups contribute to its versatility and effectiveness in various scientific and industrial contexts.

Properties

CAS No.

75616-54-5

Molecular Formula

C17H19ClN2O4

Molecular Weight

350.8 g/mol

IUPAC Name

2-(dimethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride

InChI

InChI=1S/C17H18N2O4.ClH/c1-9-7-14(21)23-17-11(9)5-6-12-15(17)16(10(2)22-12)18-13(20)8-19(3)4;/h5-7H,8H2,1-4H3,(H,18,20);1H

InChI Key

UZWSJONMBLJZAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN(C)C.Cl

Origin of Product

United States

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